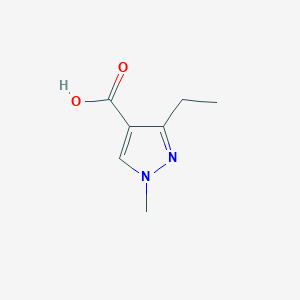![molecular formula C14H19ClN4O3 B2998218 Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate CAS No. 2196868-26-3](/img/structure/B2998218.png)
Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate is a chemical compound with potential applications in scientific research. It belongs to the class of azetidine-1-carboxylic acid derivatives and is commonly referred to as this compound. This compound has gained attention in recent years due to its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes, such as proteases and kinases, which are involved in various cellular processes. By inhibiting these enzymes, tert-butyl (this compound)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate may have potential therapeutic applications.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which may have potential therapeutic applications. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug discovery research. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents. However, one limitation is that the synthesis process is complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate. One potential direction is to further investigate its inhibitory activity against certain enzymes and its potential therapeutic applications. Another direction is to explore its antibacterial and antifungal properties and its potential use in the development of new antimicrobial agents. Additionally, further research could be done to optimize the synthesis process and develop more efficient methods for obtaining the compound.
Métodos De Síntesis
The synthesis of tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate is a complex process that involves several steps. The synthesis process involves the reaction of tert-butyl (this compound)-2-aminomethylazetidine-1-carboxylate with 3-chloropyrazine-2-carbonyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
Tert-butyl (Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate has potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug discovery research. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antimicrobial agents.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-4-10(19)12(20)18-8-9-11(15)17-6-5-16-9/h5-6,10H,4,7-8H2,1-3H3,(H,18,20)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPVOIINZGESS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)NCC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)

![4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide](/img/structure/B2998140.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)
![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2998147.png)
![4-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2998148.png)
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)


![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)
![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)